molecular formula C6H7Cl2N3 B1487574 6-Chloronicotinimidamide hydrochloride CAS No. 201937-23-7

6-Chloronicotinimidamide hydrochloride

Cat. No. B1487574
CAS RN: 201937-23-7
M. Wt: 192.04 g/mol
InChI Key: YGTYZKOUHZFTMC-UHFFFAOYSA-N
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Description

6-Chloronicotinimidamide hydrochloride is a chemical compound with the CAS Number: 201937-23-7 . It has a molecular weight of 192.05 and its IUPAC name is 6-chloro-3-pyridinecarboximidamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6ClN3.ClH/c7-5-2-1-4 (3-10-5)6 (8)9;/h1-3H, (H3,8,9);1H . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the search results. It’s important to note that the chemical reactions of a compound can depend on various factors including the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

This compound is a white to pale-yellow to yellow-brown solid . and should be stored at room temperature .

Scientific Research Applications

Chemiluminescence and Sensitization Studies

  • Chemiluminescence Method Development: Huang and Chen (2002) developed a chemiluminescence method for determining chlorpromazine hydrochloride, sensitized by rhodamine 6G. This method could potentially be adapted for 6-Chloronicotinimidamide hydrochloride (Huang & Chen, 2002).

Environmental Degradation Studies

  • Photolytic and Photocatalytic Degradation: Žabar et al. (2011) explored the photolytic and photocatalytic degradation of 6-chloronicotinic acid in water, a relevant area for understanding the environmental impact and degradation pathways of this compound derivatives (Žabar et al., 2011).

Solid-Liquid Equilibrium Behavior

  • Thermodynamic Analysis: Guo et al. (2021) investigated the solid-liquid equilibrium behavior of 6-Chloronicotinic acid, providing insights into the thermodynamics relevant to this compound (Guo et al., 2021).

Molecular Structure and Vibrational Studies

  • Experimental and Theoretical Study on Structures and Vibrations: Karabacak and Kurt (2008) conducted a study on the molecular structure and vibrations of 6-chloronicotinic acid, which could be relevant for understanding the properties of this compound (Karabacak & Kurt, 2008).

Bifunctional Chelators and Technetium Binding

  • Synthesis and Evaluation of HYNIC Analogues: Meszaros et al. (2011) researched HYNIC analogues, including 6-hydrazinonicotinic acid, as bifunctional chelators for technetium, which might offer insights into similar applications for this compound (Meszaros et al., 2011).

Environmental Monitoring and Analysis

  • Ion Chromatography for Environmental Samples: Subhani et al. (2020) described a method using ion chromatography for determining 6-chloronicotinic acid in environmental samples, which could be adapted for monitoring this compound (Subhani et al., 2020).

Biodegradation and Environmental Impact

  • Novel 6-Chloronicotinic Acid Chlorohydrolase Cloning: Shettigar et al. (2012) identified and cloned a novel enzyme involved in the degradation of 6-chloronicotinic acid, which might offer perspectives on the biodegradation of related compounds like this compound (Shettigar et al., 2012).

Analytical Methods for Detection

  • Liquid Chromatography Method for Soil Analysis: Erenchun et al. (1997) developed a liquid chromatography method for detecting 6-chloronicotinic acid in soils, relevant for analyzing environmental presence and distribution of this compound (Erenchun et al., 1997).

Comparative Toxicity Studies

  • Toxicity of Neonicotinoid Metabolites: Malev et al. (2012) studied the comparative toxicity of imidacloprid and its metabolite 6-chloronicotinic acid, which can inform on the environmental and ecological impact of this compound (Malev et al., 2012).

Matrix Solid Phase Dispersion for Pesticide Analysis

  • MSPD for Pesticide Analysis in Honeybees: Totti et al. (2006) utilized matrix solid phase dispersion (MSPD) for determining pesticides including 6-chloronicotinic acid in honeybees, which could be a model for analyzing this compound in biological matrices (Totti et al., 2006).

Mechanism of Action

The mechanism of action for 6-Chloronicotinimidamide hydrochloride is not available in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which can be complex and depend on the specific context .

Safety and Hazards

The safety information for 6-Chloronicotinimidamide hydrochloride indicates that it is potentially hazardous. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

6-chloropyridine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3.ClH/c7-5-2-1-4(3-10-5)6(8)9;/h1-3H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTYZKOUHZFTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679087
Record name 6-Chloropyridine-3-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201937-23-7
Record name 6-Chloropyridine-3-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridine-3-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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